

# Lack of Synergy Studies for CCT129202 with Other Anticancer Agents

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## Compound of Interest

Compound Name: CCT129202

Cat. No.: B1683943

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A comprehensive review of published literature reveals a lack of specific studies investigating the synergistic effects of the Aurora kinase inhibitor **CCT129202** in combination with other anticancer agents. Preclinical research on **CCT129202** has primarily focused on its mechanism of action and its efficacy as a monotherapy in various cancer models.

As a result, a comparison guide detailing the synergistic properties of **CCT129202** with other anticancer agents, supported by experimental data, cannot be provided at this time.

## Alternative Comparison Guide: Synergy Studies of Alisertib (MLN8237) with Other Anticancer Agents

To provide a relevant and informative resource for researchers, scientists, and drug development professionals, this guide presents a comparison of synergy studies for a well-characterized and clinically evaluated Aurora A kinase inhibitor, Alisertib (MLN8237). Alisertib shares a similar mechanism of action with **CCT129202**, and the findings from its combination studies can offer valuable insights into potential therapeutic strategies for this class of inhibitors.

This guide will focus on the synergistic effects of Alisertib when combined with mTOR inhibitors and taxanes, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

## Comparison of Alisertib Synergy with an mTOR Inhibitor and a Taxane

This section compares the synergistic effects of Alisertib with two different classes of anticancer agents: mTOR inhibitors (specifically TAK-228/Sapanisertib) and taxanes (specifically paclitaxel and docetaxel). The rationale for combining Alisertib with mTOR inhibitors stems from the observation that resistance to Aurora kinase inhibitors can be mediated by the upregulation of the PI3K/Akt/mTOR signaling pathway.[1][2][3] The combination with taxanes is based on their complementary mechanisms of targeting mitosis.[4]

### Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies assessing the synergistic or additive effects of Alisertib in combination with an mTOR inhibitor or a taxane.

Table 1: Preclinical In Vivo Synergy of Alisertib with TAK-228 (mTOR Inhibitor) in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models[1][5]

PDX Model	Treatment Group	Tumor Growth Inhibition (TGI) vs. Vehicle	Statistical Significance of Combination vs. Single Agents
CU_TNBC_004 (Alisertib-resistant)	Alisertib (30 mg/kg p.o. daily)	35.1%	-
	TAK-228 (0.5 mg/kg p.o. daily)	54.5%	
	Combination	94.3%	
CU_TNBC_007 (Alisertib-resistant)	Alisertib (30 mg/kg daily)	51.7%	-
	TAK-228 (0.5 mg/kg daily)	30.7%	
	Combination	77.3%	
		p < 0.0001	
		Not specified	

Table 2: Preclinical In Vitro and In Vivo Synergy of Alisertib with Docetaxel (Taxane) in Upper Gastrointestinal Adenocarcinoma (UGC) Models[6]

Cell Line / Xenograft Model	Treatment Group	Outcome Measure	Result	Statistical Significance of Combination vs. Single Agents
AGS (cell line)	Alisertib (0.5μM)	% Survival	45.5 ± 4.6	-
Docetaxel (1.0nM)	% Survival	53.6 ± 1.8	-	
Combination	% Survival	Significantly enhanced inhibition	p < 0.001	
FLO-1 (xenograft)	Alisertib (30mg/kg)	% Tumor Volume Reduction	76.6 ± 6.2	-
Docetaxel (10mg/kg)	% Tumor Volume Reduction	128.73 ± 15.1	-	
Combination	% Tumor Volume Reduction	Significantly enhanced reduction	p < 0.001	
OE33 (xenograft)	Alisertib (30mg/kg)	% Tumor Volume Reduction	101.4 ± 5.6	-
Docetaxel (10mg/kg)	% Tumor Volume Reduction	44.1 ± 3.1	-	
Combination	% Tumor Volume Reduction	Significantly enhanced reduction	p < 0.001	

Table 3: Clinical Efficacy of Alisertib with Paclitaxel (Taxane) in Metastatic Breast Cancer[7][8]

Efficacy Endpoint	Paclitaxel Alone	Alisertib + Paclitaxel	Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS)	7.1 months	10.2 months	HR: 0.56 (95% CI, 0.37-0.84); p = 0.005
Median Overall Survival (OS)	25.1 months	26.3 months	HR: 0.89 (95% CI, 0.58-1.38); p = 0.61

## Experimental Protocols

### In Vitro Proliferation Assay (Alisertib + TAK-228)[1]

- Cell Lines: Triple-negative breast cancer (TNBC) cell lines.
- Treatment: Cells were treated with increasing concentrations of Alisertib alone or in combination with a fixed concentration of TAK-228 (50 nmol/L for Alisertib-sensitive lines, 125 nmol/L for Alisertib-resistant lines).
- Assay: Cell viability was assessed at 96 hours using the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Relative proliferation was calculated as a percentage of vehicle-treated control cells. Statistical significance between single-agent and combination treatments was determined.

### In Vivo Xenograft Study (Alisertib + TAK-228)[1][5]

- Animal Models: Patient-derived xenograft (PDX) models of TNBC were established in mice.
- Treatment: Mice were treated with Alisertib (30 mg/kg p.o. daily), TAK-228 (0.5 mg/kg p.o. daily), the combination of both, or a vehicle control.
- Tumor Growth Assessment: Tumor volume was measured regularly to assess tumor growth inhibition (TGI).
- Data Analysis: TGI was calculated for each treatment group compared to the vehicle control. Statistical analysis was performed to compare the efficacy of the combination treatment to

single-agent arms.

## Clonogenic Cell Survival Assay (Alisertib + Docetaxel)[6]

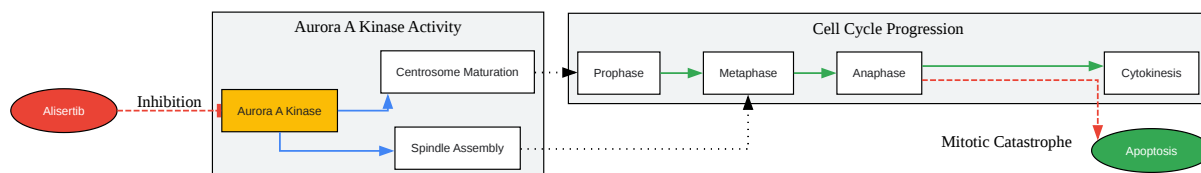
- Cell Lines: Upper gastrointestinal adenocarcinoma (UGC) cell lines (AGS, FLO-1, OE33).
- Treatment: Cells were seeded in six-well plates and treated with Alisertib (0.5 $\mu$ M) and/or Docetaxel (0.5nM, 1.0nM, or 5.0nM) for 24 hours.
- Assay: After treatment, cells were incubated in drug-free medium for ten days to allow for colony formation.
- Data Analysis: The number of surviving colonies was counted to determine the percentage of cell survival relative to control.

## In Vivo Xenograft Study (Alisertib + Docetaxel)[6]

- Animal Models: Female athymic nude mice were injected with FLO-1 or OE33 cells to establish tumor xenografts.
- Treatment: Mice were treated with Alisertib (30mg/kg) and/or Docetaxel (10mg/kg) for 21 days.
- Tumor Growth Assessment: Tumor size was measured every other day.
- Data Analysis: The percentage of tumor volume reduction was calculated and compared between treatment groups.

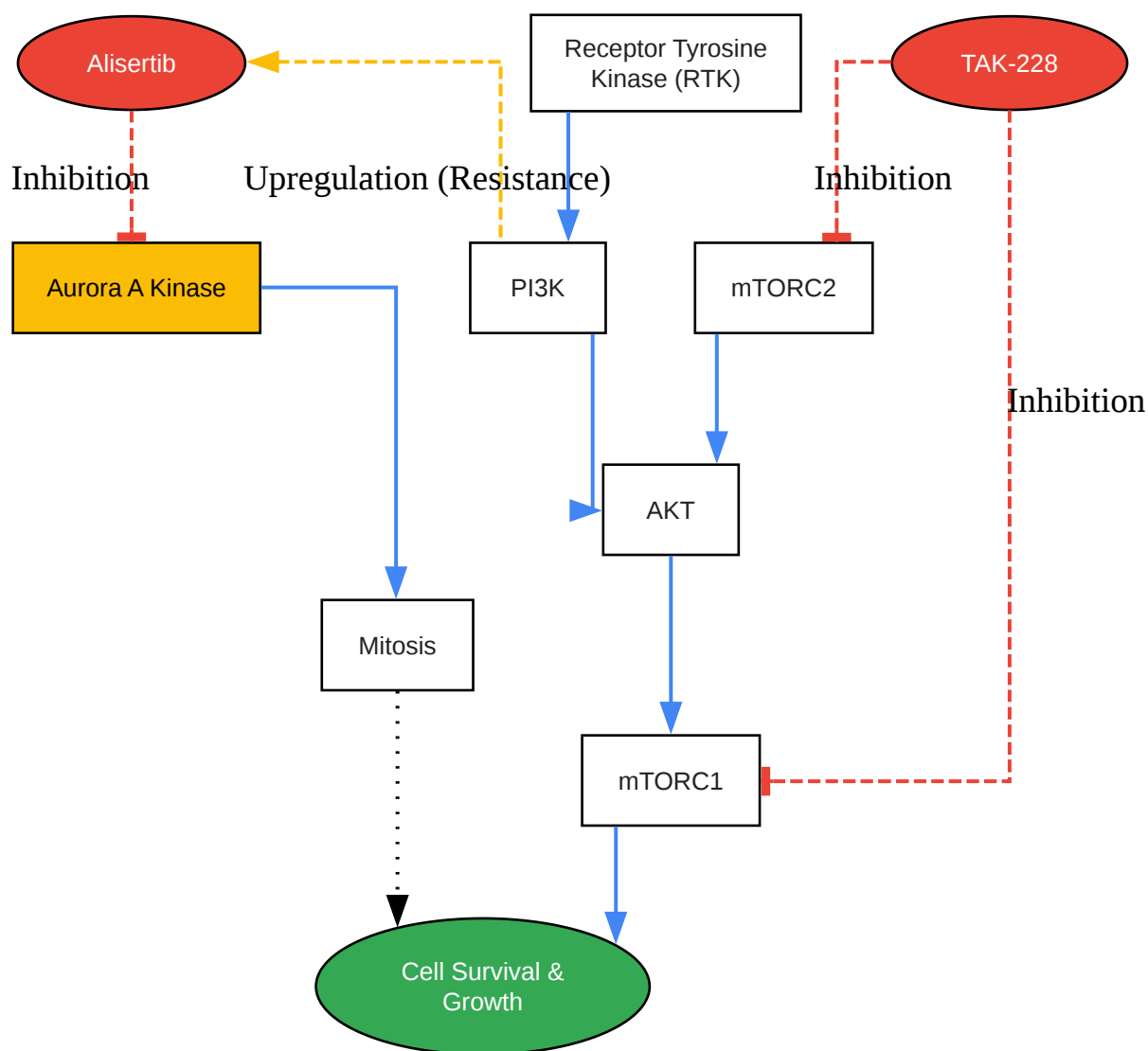
## Signaling Pathways and Experimental Workflows

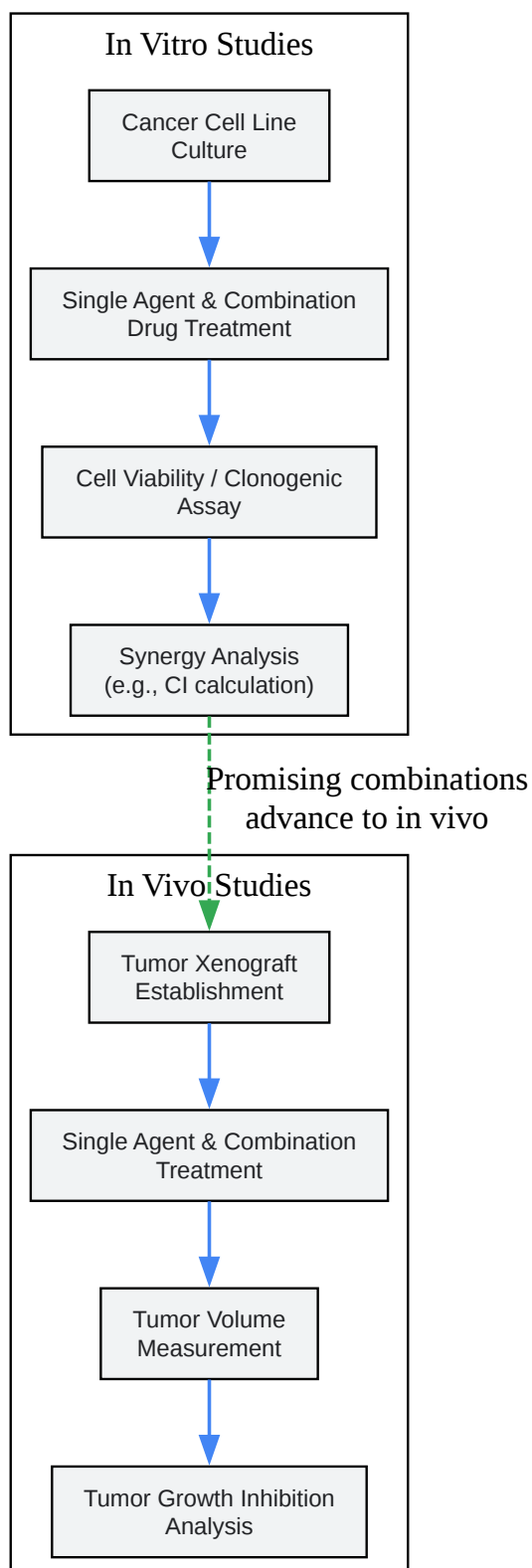
### Signaling Pathway Diagrams



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Caption: Mechanism of action of Alisertib in inhibiting cell cycle progression.





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